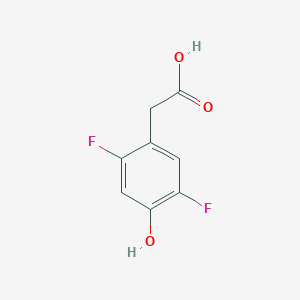
2,5-Difluoro-4-hydroxyphenylacetic Acid
Cat. No. B8566390
M. Wt: 188.13 g/mol
InChI Key: QXPWDWRPBGPWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08183293B2
Procedure details


Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate (A.6) To a solution of compound A.4 (500 mg, 2.66 mmol) and N-tert-butyl-4-chloro-3-nitrobenzamide (A.5) (682 mg, 2.66 mmol) in DMSO (25 ml), Cs2CO3 (1.73 g, 5.32 mmol) was added in one portion. The reaction mixture was stirred at 80° C. for 1 hour, diluted with ethyl acetate and then 10% citric acid was added to adjust pH=2. The aqueous layer was extracted with ethyl acetate (2×), the combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The residue was dissolved in methanol (10 ml) then chlorotrimethylsilane was added to the solution. The reaction was stirred at room temperature for 1 hour and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexane.eluent) to give compound A.6 (340 mg, 30%, 2 steps). LC-MS ESI (pos.) m/z: 423.1 (M+H).
Name
Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Cs2CO3
Quantity
1.73 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C(NC(C1C=CC([O:12][C:13]2[C:18]([F:19])=[CH:17][C:16]([CH2:20][C:21]([O:23]C)=[O:22])=[C:15]([F:25])[CH:14]=2)=C([N+]([O-])=O)C=1)=O)(C)(C)C.C(NC(=O)C1C=CC(Cl)=C([N+]([O-])=O)C=1)(C)(C)C.C([O-])([O-])=O.[Cs+].[Cs+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CS(C)=O.C(OCC)(=O)C>[F:25][C:15]1[CH:14]=[C:13]([OH:12])[C:18]([F:19])=[CH:17][C:16]=1[CH2:20][C:21]([OH:23])=[O:22] |f:2.3.4|
|
Inputs


Step One
|
Name
|
Methyl 2-(4-(4-(tert-butylcarbamoyl)-2-nitrophenoxy)-2,5-difluorophenyl)acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)NC(=O)C1=CC(=C(OC2=CC(=C(C=C2F)CC(=O)OC)F)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
682 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)NC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])=O
|
|
Name
|
Cs2CO3
|
|
Quantity
|
1.73 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 80° C. for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
the combined organic layers were washed with water and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol (10 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
chlorotrimethylsilane was added to the solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography (silica gel, 30% ethyl acetate in hexane.eluent)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give compound A.6 (340 mg, 30%, 2 steps)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=C(C=C(C(=C1)O)F)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
